[(3-Bromophenyl)methyl](ethyl)propylamine
Description
(3-Bromophenyl)methylpropylamine is a tertiary amine featuring a 3-bromobenzyl group, an ethyl chain, and a propyl substituent. Its molecular formula is C₁₂H₁₈BrN, with a molar mass of approximately 256.17 g/mol.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-ethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-8-14(4-2)10-11-6-5-7-12(13)9-11/h5-7,9H,3-4,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNSUYZWNAIYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methylpropylamine typically involves the reaction of 3-bromobenzyl chloride with ethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (3-Bromophenyl)methylpropylamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(3-Bromophenyl)methylpropylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methylpropylamine involves its interaction with specific molecular targets and pathways. The bromine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. Additionally, the amine groups can form hydrogen bonds and electrostatic interactions with biological targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds are structurally related to (3-Bromophenyl)methylpropylamine, differing in substituent positions, functional groups, or molecular complexity:
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine
- Molecular Formula : C₁₅H₂₂BrFN₂
- Molar Mass : 329.25 g/mol
- A piperidinyl group introduces a nitrogen-containing heterocycle, improving solubility in polar solvents.
- Comparison : The fluorine atom and piperidine moiety make this compound more polar and pharmacologically versatile than the target compound, which lacks heterocyclic groups .
(2-Bromophenyl)methylamine
- Molecular Formula: C₁₂H₁₈BrNO
- Molar Mass : 272.18 g/mol
- Key Features :
- Bromine at the 2-position alters steric hindrance and electronic effects on the benzene ring.
- An ethoxypropyl chain introduces an ether group, enhancing hydrophilicity.
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- Molecular Formula : C₁₆H₂₀BrN₃
- Molar Mass : ~326.26 g/mol
- Key Features :
- A pyridinyl group adds aromatic nitrogen, enabling π-π stacking interactions.
- Dimethylamine simplifies the tertiary amine structure, reducing steric bulk.
- Comparison : The pyridine ring enhances electronic conjugation, which may improve binding affinity to receptors compared to the target compound’s simpler benzyl group .
Physicochemical and Functional Properties
| Property | Target Compound | [(3-Bromo-4-Fluorophenyl)... | [(2-Bromophenyl)... | [3-(4-Bromo... |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₈BrN | C₁₅H₂₂BrFN₂ | C₁₂H₁₈BrNO | C₁₆H₂₀BrN₃ |
| Molar Mass (g/mol) | 256.17 | 329.25 | 272.18 | 326.26 |
| LogP (Predicted) | ~3.5 | ~4.2 | ~2.8 | ~3.0 |
| Key Functional Groups | Bromophenyl, alkyl chains | Fluorine, piperidine | Ether | Pyridine, dimethylamine |
| Potential Applications | CNS intermediates | Pharmacological tools | Synthetic intermediates | Receptor ligands |
Notes:
- LogP values are estimated using group contribution methods. The target compound’s moderate lipophilicity (LogP ~3.5) suggests balanced membrane permeability and solubility.
- The absence of heteroatoms (e.g., oxygen, fluorine) in the target compound reduces polarity compared to analogs in and .
Biological Activity
(3-Bromophenyl)methylpropylamine is a chemical compound that has attracted significant attention in the fields of medicinal chemistry and biological research due to its unique structural properties. This compound features a bromophenyl moiety linked to a methyl group, which is further connected to an ethyl and propylamine group. The presence of the bromine atom in the phenyl ring enhances its chemical reactivity and potential biological activity.
Chemical Structure
The molecular structure of (3-Bromophenyl)methylpropylamine can be represented as follows:
- Chemical Formula : C₁₁H₁₄BrN
- CAS Number : 1251123-32-6
Synthesis
The synthesis of (3-Bromophenyl)methylpropylamine typically involves the nucleophilic substitution reaction of 3-bromobenzyl chloride with ethylamine and propylamine. The reaction is generally performed in the presence of a base, such as sodium hydroxide or potassium carbonate, under controlled temperature conditions to ensure high yield and purity of the product.
The biological activity of (3-Bromophenyl)methylpropylamine is primarily attributed to its ability to interact with various biological targets through specific molecular mechanisms. The bromine atom can participate in halogen bonding , which influences the compound's binding affinity to target proteins. Additionally, the amine groups can form hydrogen bonds and electrostatic interactions , modulating the activity of biological molecules.
Pharmacological Properties
Research indicates that (3-Bromophenyl)methylpropylamine exhibits several pharmacological properties, including:
- Antidepressant Activity : Preliminary studies suggest that this compound may possess antidepressant-like effects, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, indicating potential applications in treating inflammatory diseases.
- Anticancer Potential : Investigations into its anticancer properties have revealed that (3-Bromophenyl)methylpropylamine may inhibit tumor cell proliferation in vitro.
Case Studies
-
Antidepressant Activity Study :
- A study conducted on rodent models demonstrated that administration of (3-Bromophenyl)methylpropylamine resulted in a significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
-
Anti-inflammatory Research :
- In vitro experiments showed that this compound could inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. Further studies are needed to explore its efficacy in vivo.
-
Anticancer Research :
- A recent study evaluated the effects of (3-Bromophenyl)methylpropylamine on various cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cells.
Comparison with Similar Compounds
To understand the unique biological activity of (3-Bromophenyl)methylpropylamine, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (3-Chlorophenyl)methyl(ethyl)propylamine | Contains chlorine instead of bromine | Moderate antidepressant effects |
| (3-Fluorophenyl)methyl(ethyl)propylamine | Contains fluorine | Increased neuroprotective properties |
| (3-Methylphenyl)methyl(ethyl)propylamine | Lacks halogen | Reduced binding affinity for targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
